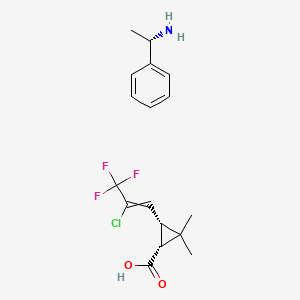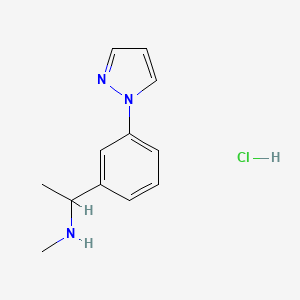
2-Nitrobenzaldehyde Semicarbazone-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobenzaldehyde Semicarbazone-13C,15N2 is a labeled derivative of 2-nitrobenzaldehyde semicarbazone. This compound is characterized by the presence of isotopes carbon-13 (13C) and nitrogen-15 (15N), which are used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrobenzaldehyde semicarbazone-13C,15N2 typically involves the reaction of 2-nitrobenzaldehyde with semicarbazide in the presence of isotopically labeled reagents. The reaction is usually carried out under acidic conditions to facilitate the formation of the semicarbazone derivative.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of high-purity isotopically labeled reagents, and maintaining stringent reaction conditions to achieve the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzaldehyde semicarbazone-13C,15N2 can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to form aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde or semicarbazone functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Aniline derivatives, hydrazine derivatives.
Substitution: Amine derivatives, alcohol derivatives.
Scientific Research Applications
2-Nitrobenzaldehyde semicarbazone-13C,15N2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of molecular structures and reaction mechanisms. Its applications include:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy for structural analysis.
Biology: Employed in metabolic studies to trace the fate of nitrogen and carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in the development of analytical methods and quality control of chemical products.
Mechanism of Action
The mechanism by which 2-nitrobenzaldehyde semicarbazone-13C,15N2 exerts its effects depends on the specific application. In general, the isotopic labeling allows for the tracking of the compound's behavior in various chemical and biological processes. The molecular targets and pathways involved are determined by the specific reactions and interactions the compound undergoes.
Comparison with Similar Compounds
2-Nitrobenzaldehyde semicarbazone-13C,15N2 is unique due to its isotopic labeling, which provides enhanced analytical capabilities compared to non-labeled derivatives. Similar compounds include:
2-Nitrobenzaldehyde Semicarbazone: The non-labeled version of the compound.
2-Nitrobenzaldehyde Hydrazones: Derivatives formed with hydrazine instead of semicarbazide.
2-Nitrobenzaldehyde Oximes: Derivatives formed with hydroxylamine.
These compounds share similar structural features but differ in their functional groups and isotopic composition, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C8H8N4O3 |
|---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
[(Z)-(2-nitrophenyl)methylideneamino](13C)urea |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5-/i8+1,9+1,11+1 |
InChI Key |
OEOKLBSECDAYSM-AYYMRYOZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\[15NH][13C](=O)[15NH2])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6S,8aS)-6-ethylsulfinyl-7,8-bis[(4-methoxyphenoxy)methoxy]-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15354494.png)

![N-[(2-aminophenyl)methyl]benzamide](/img/structure/B15354512.png)

![1-[1-(5-Chlorothiophen-2-yl)ethyl]piperazine](/img/structure/B15354514.png)





